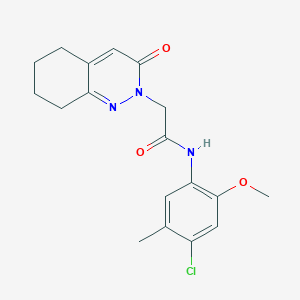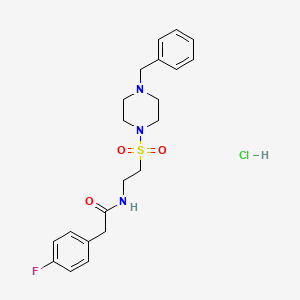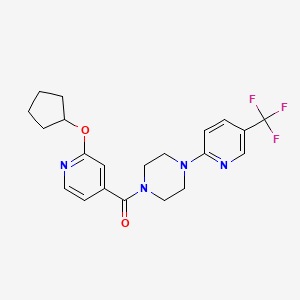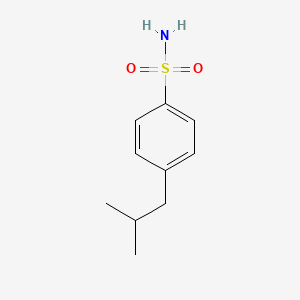
4-(Allyloxy)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Allyloxy)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with an allyloxy group and a methyl group
作用機序
Target of Action
It is known that the compound is a multifunctional electrolyte additive . It forms a mechanically strain-adaptive solid electrolyte interface (SEI) containing LiF and polymer substances . The SEI is a crucial component in lithium-ion batteries, acting as a protective layer that prevents further decomposition of electrolytes and facilitates lithium-ion transport .
Mode of Action
4-(Allyloxy)-4-methylpiperidine interacts with its targets to form a mechanically strain-adaptive SEI . This interaction results in changes in the properties of the SEI, enhancing its mechanical adaptability and thermal stability . The compound also promotes the formation of a heat-stable cathode-electrolyte interface containing S-O and S-F species .
Biochemical Pathways
The compound’s role in forming a mechanically adaptive sei suggests it may influence pathways related to the formation and stability of this interface
Pharmacokinetics
Given its role as an electrolyte additive in lithium-ion batteries, it is likely that its bioavailability and pharmacokinetic properties are primarily relevant in the context of its interactions within these systems .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a mechanically adaptive and thermally stable SEI . This results in enhanced performance and longevity of lithium-ion batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and humidity conditions can affect the formation and stability of the SEI . Additionally, the presence of other compounds in the electrolyte solution can interact with this compound, potentially influencing its effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with allyl alcohol under specific conditions. One common method includes:
Allylation Reaction: The reaction of 4-methylpiperidine with allyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(Allyloxy)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-(formyloxy)-4-methylpiperidine or 4-(carboxy)-4-methylpiperidine.
Reduction: Formation of 4-(propoxy)-4-methylpiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
科学的研究の応用
4-(Allyloxy)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-(Allyloxy)-2-hydroxybenzophenone: Similar in having an allyloxy group but differs in the core structure.
4-(Allyloxy)phenyl fluorosulfate: Shares the allyloxy group but has different functional groups attached.
Uniqueness
4-(Allyloxy)-4-methylpiperidine is unique due to the combination of the piperidine ring with the allyloxy and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-methyl-4-prop-2-enoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8-11-9(2)4-6-10-7-5-9/h3,10H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOONJGQNKCWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2957122.png)
![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2957125.png)

![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2957128.png)


![9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2957131.png)
![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![N-(2,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2957141.png)
